![molecular formula C9H14Cl2N4 B1501116 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride CAS No. 1185307-78-1](/img/structure/B1501116.png)
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
Overview
Description
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride (1-CPPA-HCl) is a novel small-molecule agonist of the metabotropic glutamate receptor 5 (mGluR5). 1-CPPA-HCl is a selective and potent agonist of mGluR5, which plays a critical role in modulating synaptic plasticity and neuronal excitability. It is structurally related to the drug lysergic acid diethylamide (LSD), and is of particular interest due to its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
Antineoplastic Applications
One study discusses the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Flumatinib, bearing structural resemblance to the queried compound through its pyrimidinyl and piperazinyl (a close relative of piperidinyl) components, demonstrates the potential use of such structures in cancer treatment. It undergoes various metabolic transformations, indicating the importance of these moieties in drug metabolism and efficacy (Gong, Chen, Deng, & Zhong, 2010).
Antibacterial Activity
Another research focus is on the synthesis and antibacterial activity of compounds containing piperidine and pyrimidine imines, highlighting the antimicrobial potential of these structures. The study showcases the preparation and evaluation of several derivatives for their antibacterial properties, suggesting the relevance of such compounds in developing new antibiotics or antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiemetic and Analgesic Properties
Compounds with pyrimidinyl and piperazinyl groups have also been synthesized to explore their potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This broad pharmacological profile suggests the versatility of these moieties in medicinal chemistry for various therapeutic applications (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Coordination Complexes and Polymer Formation
Research involving the interaction of amidines with derivatives leading to the formation of coordination complexes and polymeric structures emphasizes the chemical versatility of pyrimidine-containing compounds. Such studies are pivotal in materials science, potentially leading to new materials with unique properties for technological applications (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . By inhibiting PKB, the compound disrupts the PI3K signaling pathway, affecting cell proliferation and survival .
Result of Action
By inhibiting PKB, 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14;/h5-7H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBLTGQAWWMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671597 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185307-78-1 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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